BenchChemオンラインストアへようこそ!

2-(1-Methylcyclopropyl)-1,3,4-oxadiazole

Medicinal Chemistry Drug Design Physicochemical Properties

Select 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole (CAS 353238-51-4) for your medicinal chemistry program. It leverages the 1,3,4-oxadiazole regioisomer, which demonstrates an order of magnitude lower log D and superior metabolic stability compared to the 1,2,4-isomer. The unique 1-methylcyclopropyl group acts as a conformationally constrained bioisostere for tert-butyl/isopropyl groups, directly influencing target binding and PK profile. Essential for optimizing lipophilicity and metabolic stability in lead candidates.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 353238-51-4
Cat. No. B1624743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylcyclopropyl)-1,3,4-oxadiazole
CAS353238-51-4
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1(CC1)C2=NN=CO2
InChIInChI=1S/C6H8N2O/c1-6(2-3-6)5-8-7-4-9-5/h4H,2-3H2,1H3
InChIKeyYWUFRMZKROSGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole (CAS 353238-51-4) for Pharmaceutical Research and Chemical Synthesis


2-(1-Methylcyclopropyl)-1,3,4-oxadiazole (CAS 353238-51-4) is a heterocyclic aromatic compound with molecular formula C₆H₈N₂O and molecular weight 124.14 g/mol . This compound features a 1,3,4-oxadiazole core substituted with a 1-methylcyclopropyl group at the 2-position. The 1,3,4-oxadiazole ring serves as a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide functionalities due to its favorable physicochemical properties, including lower lipophilicity and improved metabolic stability compared to its 1,2,4-isomeric counterpart [1]. The compound is commercially available with typical purity specifications of 95-98%, suitable for pharmaceutical research and development applications .

Why 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole Cannot Be Simply Replaced by Alternative Oxadiazole Isomers or Alkyl Substituents


The selection of 2-(1-methylcyclopropyl)-1,3,4-oxadiazole over structurally similar oxadiazole building blocks is driven by two critical differentiation factors: (1) the regioisomeric identity of the oxadiazole ring (1,3,4- versus 1,2,4-), and (2) the specific 1-methylcyclopropyl substituent at the 2-position. Systematic analysis of matched molecular pairs in the AstraZeneca compound collection demonstrates that 1,3,4-oxadiazole isomers consistently exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, along with superior metabolic stability and aqueous solubility profiles [1]. Furthermore, the 1-methylcyclopropyl group serves as a conformationally constrained bioisostere for tert-butyl and isopropyl groups, offering distinct steric and electronic properties that influence target binding and pharmacokinetic behavior in ways that alternative alkyl substituents cannot replicate [2]. Generic substitution with 1,2,4-oxadiazole isomers or different alkyl/cycloalkyl groups would fundamentally alter these physicochemical and pharmacological parameters, potentially compromising lead optimization outcomes.

Quantitative Evidence Guide: 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole Differentiation Data for Procurement Decisions


1,3,4-Oxadiazole vs 1,2,4-Oxadiazole: Order of Magnitude Lower Lipophilicity Advantage

The 1,3,4-oxadiazole regioisomer demonstrates a consistent and substantial lipophilicity advantage over its 1,2,4-oxadiazole counterpart. Systematic matched-pair analysis across the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers show approximately one order of magnitude lower log D values compared to corresponding 1,2,4-isomers. This differentiation extends to additional parameters including metabolic stability and aqueous solubility, both favoring the 1,3,4-oxadiazole scaffold [1]. The 2-(1-methylcyclopropyl) substituent pattern maintains this inherent scaffold advantage while providing the specific steric and conformational properties of the cyclopropyl motif.

Medicinal Chemistry Drug Design Physicochemical Properties

Metabolic Stability and hERG Inhibition Profile: 1,3,4-Oxadiazole Outperforms 1,2,4-Isomer

Beyond lipophilicity differences, the 1,3,4-oxadiazole scaffold demonstrates superior performance in critical drug development parameters including metabolic stability, hERG inhibition liability, and aqueous solubility when compared directly to matched 1,2,4-oxadiazole isomers. The AstraZeneca matched-pair study reported that these differences consistently favor the 1,3,4-oxadiazole isomers across the evaluated compound collection [1]. The divergent profiles are attributed to intrinsically different charge distributions and dipole moments between the two regioisomeric forms [1]. For 2-(1-methylcyclopropyl)-1,3,4-oxadiazole, these scaffold-level advantages are preserved while the methylcyclopropyl substituent provides additional conformational rigidity.

Pharmacokinetics Drug Safety Metabolic Stability

1-Methylcyclopropyl Group as tert-Butyl Bioisostere: Conformational Constraint and Steric Differentiation

The 1-methylcyclopropyl substituent at the 2-position of the oxadiazole ring provides a conformationally constrained bioisostere for tert-butyl and isopropyl groups, with distinct steric and conformational properties that differentiate it from other alkyl substituents. Cyclopropanes have been widely employed as isosteres for alkenes, isopropyl (as in Pitavastatin), isobutyl, and tert-butyl groups [1]. Recent computational and experimental studies demonstrate that cyclopropyl-containing structures exhibit unique conformational effects, with spiro-cyclopropanes featured in numerous bioactive compounds including Pim-kinase inhibitors, ORL-1 antagonist MK-0911, and antitumor natural products [1]. While direct head-to-head data for 2-(1-methylcyclopropyl)-1,3,4-oxadiazole versus tert-butyl analogs is not available in the public domain, the established bioisosteric relationship provides a rational basis for scaffold selection in lead optimization.

Bioisosterism Molecular Design Conformational Analysis

Patent-Validated Utility: 1-Methylcyclopropyl-Oxadiazole as CB1/CB2 Receptor Ligand Scaffold

The 1-methylcyclopropyl-1,2,4-oxadiazole motif has been specifically claimed and validated in patent literature as a key structural component of cannabinoid receptor ligands. In US Patent 10,308,659 (Hoffmann-La Roche), a compound containing the 5-(1-methylcyclopropyl)-1,2,4-oxadiazole moiety (Example 24) demonstrated measurable activity at both CB1 and CB2 receptors. The compound exhibited EC₅₀ values of 581 nM at human CB1 receptors and 4.30 nM at human CB2 receptors in membrane preparation binding assays [1]. This patent validation demonstrates the commercial and pharmaceutical relevance of 1-methylcyclopropyl-substituted oxadiazoles as tractable scaffolds for GPCR-targeted drug discovery programs.

Cannabinoid Receptor GPCR Patent Literature

Recommended Procurement and Research Applications for 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole (CAS 353238-51-4)


Lead Optimization Programs Requiring Low-Lipophilicity Heterocyclic Scaffolds

2-(1-Methylcyclopropyl)-1,3,4-oxadiazole is an optimal building block for medicinal chemistry programs where reducing lipophilicity is a primary objective. The 1,3,4-oxadiazole scaffold consistently delivers approximately one order of magnitude lower log D compared to 1,2,4-oxadiazole alternatives, which translates to reduced nonspecific protein binding and improved developability profiles [1]. Programs struggling with high log D values in lead series may benefit from scaffold replacement with this compound.

GPCR-Targeted Drug Discovery, Particularly Cannabinoid Receptor Programs

The 1-methylcyclopropyl-oxadiazole motif has demonstrated validated activity at cannabinoid receptors CB1 and CB2 in patent literature, with measurable EC₅₀ values in the nanomolar range [1]. This compound and its derivatives represent validated starting points for GPCR-targeted discovery programs, particularly where receptor subtype selectivity (e.g., CB2 over CB1) is therapeutically desirable.

tert-Butyl Bioisostere Replacement in Mature Lead Series

For lead series containing metabolically labile tert-butyl groups or where conformational constraint is desired, 2-(1-methylcyclopropyl)-1,3,4-oxadiazole offers a bioisosteric replacement strategy. The 1-methylcyclopropyl group mimics the steric bulk of tert-butyl while providing reduced conformational entropy and potentially improved metabolic stability at the substituent site [1]. This application is particularly relevant for programs approaching candidate selection where optimization of pharmacokinetic properties is prioritized.

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

The combination of the 1,3,4-oxadiazole scaffold (with established favorable metabolic stability and solubility) and the 1-methylcyclopropyl substituent (providing defined steric and conformational properties) makes this compound suitable for chemical probe development [1]. The compound's molecular weight (124.14 g/mol) and log P (~0.9-1.1) fall within favorable ranges for probe molecules intended for cellular target engagement studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.